Chrysin 6-C-glucoside 8-C-arabinoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

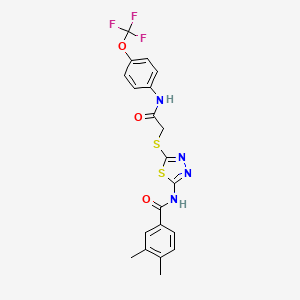

Chrysin 6-C-glucoside 8-C-arabinoside is an α-glucosidase inhibitor . α-glucosidase inhibitors have been investigated for the treatment of type 2 diabetes . This compound can be used for research in the fields of medicine and pharmacy . It has a molecular weight of 548.5 and a molecular formula of C26H28O13 .

Synthesis Analysis

The synthesis of Chrysin 6-C-glucoside 8-C-arabinoside can be achieved through natural product extraction and chemical synthesis . A study has shown the success of de novo bio-production of C-arabinosylated flavones by heterologous pathway reconstitution .Molecular Structure Analysis

The molecular structure of Chrysin 6-C-glucoside 8-C-arabinoside is represented by the formula C26H28O13 . The compound has a molecular weight of 548.49 .Chemical Reactions Analysis

Chrysin 6-C-glucoside 8-C-arabinoside has been found to inhibit α-glucosidase , a key enzyme in the breakdown of carbohydrates into simple sugars. This inhibition is widely used in the treatment of type 2 diabetes .Physical And Chemical Properties Analysis

Chrysin 6-C-glucoside 8-C-arabinoside is a solid, off-white to light yellow powder . It has a predicted boiling point of 888.8±65.0 °C and a predicted density of 1.708±0.06 g/cm3 . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Neuroprotective Potential

Chrysin 6-C-glucoside 8-C-arabinoside: has been identified as having significant neuroprotective effects. Research suggests that it may play a role in the treatment of various neurological disorders, including Alzheimer’s and Parkinson’s disease, epilepsy, multiple sclerosis, ischemic stroke, traumatic brain injury, and brain tumors . The compound appears to exert its effects through anti-oxidant and anti-inflammatory pathways, potentially offering therapeutic benefits for these conditions.

Antioxidant Activity

The compound has demonstrated the ability to modulate oxidative stress within cells by inducing the expression of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) . This activity suggests its application in conditions where oxidative stress is a contributing factor, such as cardiovascular diseases and aging.

Anticancer Properties

Chrysin derivatives have shown promise in anticancer research. They exhibit a range of biological activities that can be leveraged for cancer treatment, including the inhibition of tumor growth and metastasis . The compound’s ability to influence various signaling pathways may make it a valuable addition to the arsenal of anticancer agents.

Anti-Migraine Research

This flavonoid derivative has been found to inhibit the release of CGRP, a peptide linked to the pathophysiology of migraines, and the activation of the TRPV1 channel . These findings suggest its potential use in developing anti-migraine therapies.

Antidiabetic Activity

Chrysin 6-C-glucoside 8-C-arabinoside acts as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion . By modulating this enzyme’s activity, the compound could be used in the management of type 2 diabetes, helping to control postprandial blood glucose levels.

Anti-Inflammatory and Antibacterial Effects

The compound has been reported to possess both anti-inflammatory and antibacterial properties . These characteristics could be beneficial in the development of new treatments for inflammatory diseases and bacterial infections, providing a natural alternative to traditional medications.

Mecanismo De Acción

Target of Action

Chrysin 6-C-glucoside 8-C-arabinoside primarily targets α-glucosidase , an enzyme that plays a crucial role in the digestion of carbohydrates and the regulation of postprandial glucose levels. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes .

Mode of Action

Chrysin 6-C-glucoside 8-C-arabinoside acts as an inhibitor of α-glucosidase . By binding to this enzyme, it prevents the breakdown of complex carbohydrates into glucose, thereby controlling postprandial hyperglycemia, a key factor in the management of type 2 diabetes .

Biochemical Pathways

The primary biochemical pathway affected by Chrysin 6-C-glucoside 8-C-arabinoside is the carbohydrate digestion and absorption pathway . By inhibiting α-glucosidase, it disrupts the normal breakdown of carbohydrates, leading to a reduction in glucose absorption and lower postprandial blood glucose levels .

Pharmacokinetics

It’s known that the compound is a crystalline powder with low solubility , which may impact its bioavailability and efficacy

Result of Action

The inhibition of α-glucosidase by Chrysin 6-C-glucoside 8-C-arabinoside results in a decrease in postprandial hyperglycemia, which is beneficial in the management of type 2 diabetes . Additionally, it has been shown to inhibit the release of CGRP and the activation of the TRPV1 channel , which could potentially be beneficial in anti-migraine research .

Action Environment

The action of Chrysin 6-C-glucoside 8-C-arabinoside can be influenced by various environmental factors. For instance, its low solubility might affect its absorption and bioavailability . Additionally, factors such as pH, temperature, and the presence of other compounds could potentially impact its stability and efficacy. More research is needed to fully understand how these environmental factors influence the action of Chrysin 6-C-glucoside 8-C-arabinoside.

Propiedades

IUPAC Name |

5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)15-19(32)14-10(28)6-12(9-4-2-1-3-5-9)38-24(14)16(20(15)33)25-22(35)17(30)11(29)8-37-25/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVGUTOTMNVHSX-VYUBKLCTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=CC=C5)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=CC=C5)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2874124.png)

![2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid](/img/no-structure.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874129.png)

![7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2874133.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874134.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2874141.png)

![N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2874145.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2874146.png)